molecular formula C20H22N4O3S2 B2531914 4-(N,N-diethylsulfamoyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-41-7

4-(N,N-diethylsulfamoyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2531914
CAS RN: 392241-41-7
M. Wt: 430.54
InChI Key: UVDLGNIOAIIBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as DDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and is synthesized through a multi-step process that involves the reaction of various reagents.

Scientific Research Applications

Phenothiazine Derivatives

Phenothiazine derivatives have been researched for their promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The activities of phenothiazines on biological systems involve interactions of pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. These findings suggest that compounds with similar structural features might also exhibit significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Quinazoline Derivatives

Quinazoline derivatives have been recognized for their specific biological activities, including antibacterial effects on various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus and its ability to be modified with bioactive moieties make it a significant lead for medicinal agents. This indicates a potential for similar compounds to serve as leads in drug development for combating antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Benzothiazole and Its Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making the benzothiazole nucleus a core moiety in many biologically active compounds. Research has focused on antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties of benzothiazole-containing compounds. Some derivatives are used as potent drugs for treating various diseases, highlighting the importance of this nucleus in drug discovery. The adaptability and synthetic accessibility of benzothiazole derivatives underscore the potential for developing new pharmacophores (Sumit, Kumar, & Mishra, 2020).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-4-24(5-2)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLGNIOAIIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

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